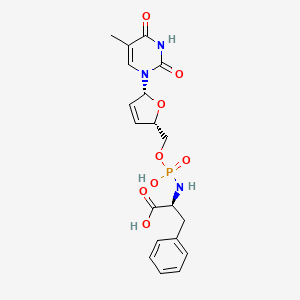![molecular formula C13H15F3O3 B12655375 Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C12H13F3O3 It is a derivative of butanoic acid and contains a trifluoromethyl group attached to a phenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate typically involves the esterification of 4-[2-(trifluoromethyl)-phenoxy]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[2-(trifluoromethyl)-phenoxy]butanoic acid.
Reduction: Formation of 4-[2-(trifluoromethyl)-phenoxy]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with different structural features.
Ethyl 4,4,4-trifluoro-2-butenoate: A related compound with a double bond in the butanoate chain.
Uniqueness
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate is unique due to the presence of both a phenoxy group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H15F3O3 |
|---|---|
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
ethyl 4-[2-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H15F3O3/c1-2-18-12(17)8-5-9-19-11-7-4-3-6-10(11)13(14,15)16/h3-4,6-7H,2,5,8-9H2,1H3 |
Clé InChI |
XBWQHOIGKRQHKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


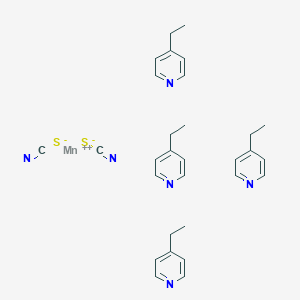
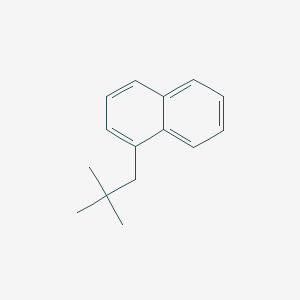
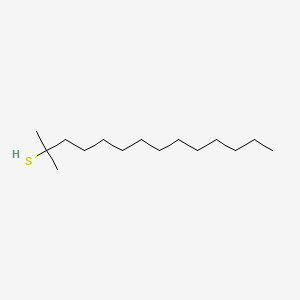
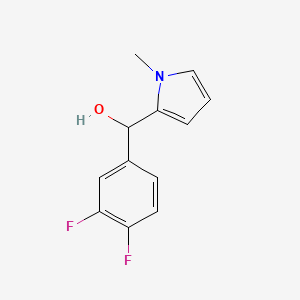
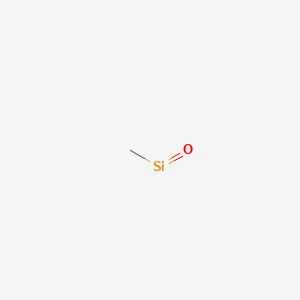

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
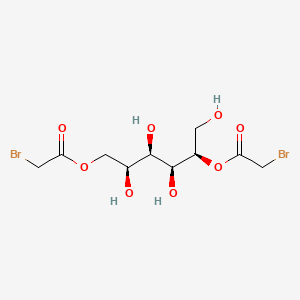
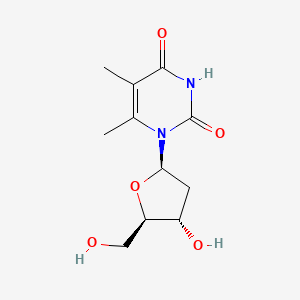


![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
